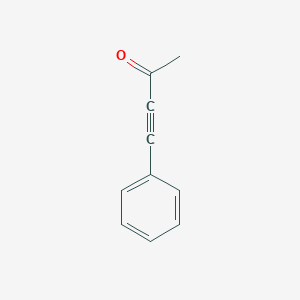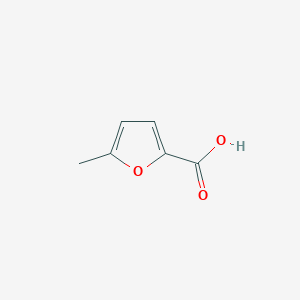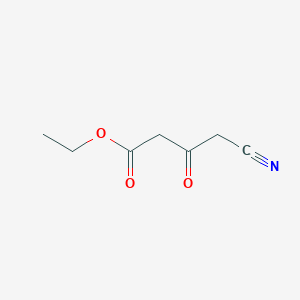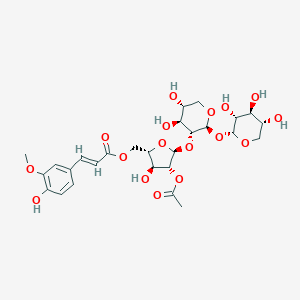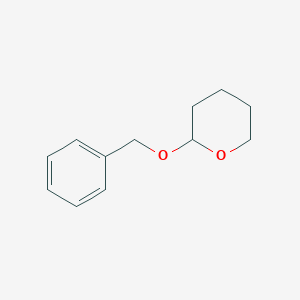![molecular formula C14H14N4S2 B156223 [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea CAS No. 1614-30-8](/img/structure/B156223.png)
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea, also known as CTAP, is a chemical compound with potential applications in scientific research. CTAP is a thiourea derivative that has been synthesized and studied for its ability to bind to opioid receptors and modulate their function.
Mechanism Of Action
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea acts as a competitive antagonist at the mu-opioid receptor, blocking the binding of endogenous opioids such as beta-endorphin and enkephalins. This results in a decrease in the activation of the opioid system, leading to a reduction in pain perception and other physiological effects associated with opioid receptor activation.
Biochemical And Physiological Effects
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its role as an opioid receptor antagonist, [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to regulate the activity of the hypothalamic-pituitary-adrenal axis, which plays a key role in the body's response to stress.
Advantages And Limitations For Lab Experiments
One advantage of using [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea in lab experiments is its high affinity and selectivity for the mu-opioid receptor, which allows for precise manipulation of the opioid system. Additionally, [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has been shown to be stable in various experimental conditions, making it a reliable tool for scientific research. However, one limitation of [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea. One area of interest is the development of [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea derivatives with improved selectivity and affinity for the mu-opioid receptor. Additionally, [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea may have potential applications in the treatment of opioid addiction and withdrawal, as well as other conditions associated with dysregulation of the opioid system. Finally, further research is needed to fully understand the biochemical and physiological effects of [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea and its potential as a tool for scientific research.
Conclusion
In conclusion, [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea is a thiourea derivative with potential applications in scientific research. It has been shown to bind to the mu-opioid receptor with high affinity and selectivity, making it a useful tool for studying the opioid system. [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea acts as a competitive antagonist at the mu-opioid receptor, leading to a reduction in pain perception and other physiological effects associated with opioid receptor activation. While [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has several advantages for use in lab experiments, further research is needed to fully understand its potential as a tool for scientific research.
Synthesis Methods
The synthesis of [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea involves the reaction of 4-aminobenzonitrile with thiourea in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has been extensively studied for its potential use as a tool in scientific research. It has been shown to bind to the mu-opioid receptor with high affinity and selectivity, making it a useful ligand for studying the opioid system. Additionally, [4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea has been used to investigate the role of the opioid system in various physiological processes, including pain, stress, and addiction.
properties
CAS RN |
1614-30-8 |
|---|---|
Product Name |
[4-[4-(Carbamothioylamino)phenyl]phenyl]thiourea |
Molecular Formula |
C14H14N4S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[4-[4-(carbamothioylamino)phenyl]phenyl]thiourea |
InChI |
InChI=1S/C14H14N4S2/c15-13(19)17-11-5-1-9(2-6-11)10-3-7-12(8-4-10)18-14(16)20/h1-8H,(H3,15,17,19)(H3,16,18,20) |
InChI Key |
FAOJSYHCXVRQKK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C(N)S)N=C(N)S |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=S)N)NC(=S)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=S)N)NC(=S)N |
Other CAS RN |
1614-30-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






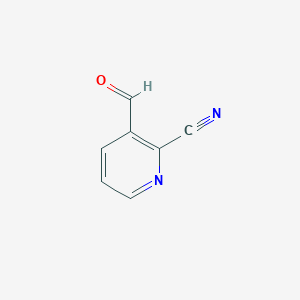
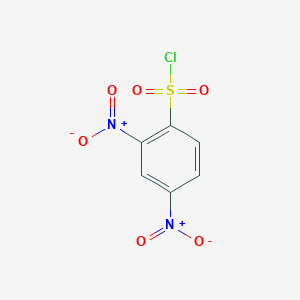
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
